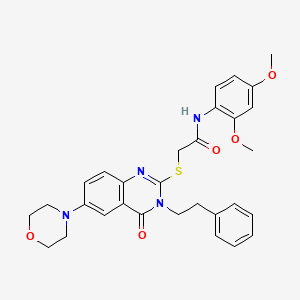

4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a sulfonamide derivative, which are often used in the synthesis of various drugs . Sulfonamides have a wide range of applications in medicine, owing to their antibacterial and antimicrobial properties .

Chemical Reactions Analysis

The chemical reactions involving sulfonamides are diverse, depending on the specific substituents present on the nitrogen of the sulfonamide group . Without specific information on this compound, a detailed chemical reactions analysis can’t be provided.Wissenschaftliche Forschungsanwendungen

Synthesis of ALK Inhibitors

This compound is utilized in the synthesis of 3,5-diamino-1,2,4-triazole ureas , which are potent inhibitors of anaplastic lymphoma kinase (ALK). ALK is a key target in cancer therapy, particularly for non-small cell lung cancer. The inhibition of ALK can lead to the suppression of tumor growth and proliferation .

Rho Kinase Inhibition

It serves as a reagent in the creation of chroman-3-amides , which are potent inhibitors of Rho kinase. Rho kinase plays a significant role in various cellular processes, including contraction, motility, proliferation, and apoptosis. Inhibitors of this kinase have therapeutic potential in cardiovascular diseases, glaucoma, and cancer .

Pharmaceutical Intermediates

The compound is a valuable intermediate in pharmaceutical manufacturing. Its bromine and sulfonamide groups make it a versatile building block for constructing a wide range of pharmacologically active molecules. This can include the development of new analgesics, antipyretics, and anti-inflammatory agents .

Material Science

In material science, this compound could be used to modify surface properties of materials. The bromine atom allows for further functionalization through various forms of cross-coupling reactions, which can be beneficial in creating new polymeric materials or coatings with specific characteristics .

Analytical Chemistry

As an analytical reagent, it may be employed in chromatography or spectrometry for the detection and quantification of various biological substances. Its unique structure could provide specificity in binding to certain analytes, improving the accuracy of analytical methods .

Biological Studies

This compound can be used in biological studies to investigate the function of enzymes that interact with sulfonamide or brominated substrates. It could help in understanding enzyme mechanisms and designing enzyme inhibitors .

Agricultural Chemistry

In the field of agricultural chemistry, it can be explored for the synthesis of novel pesticides or herbicides. The bromine and sulfonamide functionalities may offer new modes of action against pests and weeds .

Environmental Science

Lastly, it could be applied in environmental science to study the degradation of sulfonamide compounds in the environment. Understanding the breakdown and persistence of such chemicals can inform environmental risk assessments and pollution control strategies .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO4S/c1-12(15,7-8-18-2)9-14-19(16,17)11-5-3-10(13)4-6-11/h3-6,14-15H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCWBWULSBTMMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNS(=O)(=O)C1=CC=C(C=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B3006178.png)

![6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3006179.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B3006184.png)

![1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane](/img/structure/B3006185.png)

![2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B3006194.png)